molecular formula C19H24N4O4 B11477937 3-cyclohexyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-cyclohexyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11477937
M. Wt: 372.4 g/mol
InChI Key: LSOURABVNBXBTD-UHFFFAOYSA-N
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Description

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE typically involves the formation of the oxadiazole ring followed by the attachment of the phenoxyacetamide group. One common method involves the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with hydrazine hydrate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with phenoxyacetyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE is unique due to its specific combination of the oxadiazole ring and the phenoxyacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-cyclohexyl-N-[2-[(2-phenoxyacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H24N4O4/c24-16(13-26-15-9-5-2-6-10-15)20-11-12-21-18(25)19-22-17(23-27-19)14-7-3-1-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,24)(H,21,25)

InChI Key

LSOURABVNBXBTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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